7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid
Description
Propriétés
IUPAC Name |
7-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c9-4-3-5-7(14-2-1-13-5)10-6(4)8(11)12/h3H,1-2H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHADDJUFXVBOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC(=C(C=C2O1)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid typically involves the bromination of a precursor compound, followed by cyclization to form the dioxino ring. The reaction conditions often include the use of bromine or a brominating agent, along with a suitable solvent and catalyst to facilitate the reaction. The specific details of the synthetic route can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and cyclization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the product.
Analyse Des Réactions Chimiques
Reaction Pathways and Conditions
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Amide Formation | EDCl, HOBt, DMF, R-NH₂ | 6-Acylated derivatives (amides) |
| Esterification | R-OH, H₂SO₄ or NaOEt | 6-Ester derivatives |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃, DME/H₂O | 7-Aryl/heteroaryl-substituted derivatives |
| Nucleophilic Substitution | NaN₃, CuI, DMF (for azide introduction) | 7-Azido intermediates for click chemistry |
Biological and Pharmaceutical Relevance
While no direct studies on the carboxylic acid derivative exist, analogs like 2,3-dihydro- dioxino[2,3-b]pyridine-7-carbaldehyde exhibit anticalcium activity , suggesting potential cardiovascular applications. The carboxylic acid group could enhance binding to biological targets (e.g., enzymes or receptors) through hydrogen bonding or ionic interactions.
Stability and Degradation
-
Acidic Conditions : The dioxane ring may undergo hydrolysis to form diols under strong acidic conditions.
-
Basic Conditions : The carboxylic acid group could deprotonate, forming a carboxylate salt, which may alter solubility and reactivity.
Key Challenges and Research Gaps
-
No synthetic protocols or experimental data specifically for this compound are available in peer-reviewed sources.
-
The steric and electronic effects of the bromine and carboxylic acid groups on reaction outcomes remain unexplored.
Applications De Recherche Scientifique
Pharmacological Applications
1. Central Nervous System (CNS) Depressants
Research indicates that derivatives of 7-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine are being explored as short-acting CNS depressants. These compounds have shown potential for use in clinical settings such as:
- Preoperative Sedation : They can be administered intravenously to provide sedation before surgical procedures.
- ICU Sedation : Their rapid action makes them suitable for sedation in intensive care units.
- Anxiolytic Effects : The compounds may help reduce anxiety during medical procedures.
The ability to induce amnesia for perioperative events is also a notable application, enhancing patient comfort during surgeries .
2. Drug Development and Synthesis
The synthesis of 7-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine has been optimized for higher yields and purity. This compound serves as an intermediate in the development of new pharmaceuticals aimed at treating various conditions related to the CNS. For instance, it is utilized in the preparation of benzodiazepine derivatives that possess sedative and anxiolytic properties .
Case Study 1: CNS Depressant Development
A study highlighted the synthesis of a series of benzodiazepine analogs derived from 7-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine. These analogs demonstrated improved efficacy and safety profiles compared to traditional benzodiazepines. The research utilized techniques such as NMR spectroscopy and X-ray crystallography to elucidate the structure-activity relationship (SAR) of these compounds .
Case Study 2: Anxiolytic Properties
Another investigation focused on the anxiolytic effects of a specific derivative of 7-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine in animal models. The results indicated significant reductions in anxiety-like behaviors when administered at optimal dosages, suggesting its potential as a therapeutic agent for anxiety disorders .
Mécanisme D'action
The mechanism of action of 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and dioxino ring play crucial roles in binding to these targets, influencing their activity and function. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound is compared below with key analogs, focusing on structural variations, molecular properties, and functional group implications.
Table 1: Structural and Molecular Comparison
Key Observations
Halogen Substitution (Br vs. Cl):
- The bromine analog (260.05 g/mol) has a higher molecular weight than the chloro derivative (215.59 g/mol) due to bromine’s larger atomic mass . Bromine’s lower electronegativity compared to chlorine may enhance lipophilicity, influencing solubility and membrane permeability in biological systems.
Functional Group Variations (COOH vs. The COOH group also enables conjugation reactions (e.g., amide formation), whereas OCH₃ is metabolically stable but less reactive.
Core Structure Modifications:
- Removal of the carboxylic acid (e.g., CAS 443955-90-6) reduces molecular weight (216.03 g/mol) and polarity, likely altering pharmacokinetic properties . The dihydro-dioxane ring system in all compounds introduces conformational rigidity compared to fully unsaturated analogs.
Similarity Scores: The closest structural analog (similarity score 0.82) is 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (CAS 443955-90-6), which lacks the carboxylic acid group . Lower-similarity derivatives (scores 0.61–0.65) include furopyridine and oxazolo-pyridine systems, which diverge in ring fusion patterns .
Activité Biologique
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid is a heterocyclic compound with potential pharmacological properties. Its unique structure suggests various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Chemical Formula : CHBrNO
- Molecular Weight : 216.03 g/mol
- CAS Number : 95897-49-7
- Solubility : Soluble in water (0.562 mg/ml) and very soluble in other solvents .
Biological Activity Overview
The biological activity of this compound has been investigated for its potential therapeutic effects, particularly in the context of anti-inflammatory and analgesic activities.
Research indicates that compounds within this structural class can interact with various biological targets:
- CB2 Receptor Modulation : Some derivatives exhibit agonistic or antagonistic activity at the cannabinoid CB2 receptor, which is associated with anti-inflammatory effects .
- CYP Enzyme Inhibition : The compound has been identified as a CYP1A2 inhibitor, suggesting potential interactions with drug metabolism pathways .
Pharmacological Studies
Several studies have explored the pharmacological effects of related compounds:
- Anti-inflammatory Activity : Compounds similar to 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine have demonstrated significant anti-inflammatory effects in animal models.
- Analgesic Effects : The analgesic properties of related compounds were evaluated through various pain models in rodents, indicating potential applications in pain management .
Structure-Activity Relationship (SAR)
The biological activity of this compound class is heavily influenced by the substitution pattern on the dioxin and pyridine rings. Variations in these substituents can lead to significant changes in potency and selectivity for biological targets.
| Compound | Activity | K (nM) | Selectivity Index |
|---|---|---|---|
| Compound A | Agonist at CB2 | 48.46 | >206 |
| Compound B | Antagonist at CB2 | 0.45 | >4739 |
| 7-Bromo derivative | Anti-inflammatory | Not specified | Not specified |
Case Studies
- Study on Anti-Osteoarthritic Activity :
- Cytotoxicity Assessment :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves bromination of the parent dihydrodioxinopyridine scaffold. Optimization includes controlling reaction temperature (e.g., 0–5°C for bromine-sensitive intermediates) and using catalysts like N-bromosuccinimide (NBS) in anhydrous dichloromethane. Post-reaction, column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) is recommended to isolate the product from brominated byproducts. Purity can be verified via HPLC (C18 column, acetonitrile/water gradient) .
Q. How should researchers characterize the structural identity and purity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer : Employ a combination of -NMR (in DMSO-) to confirm proton environments (e.g., dihydrodioxine protons at δ 4.2–4.5 ppm) and -NMR for carbonyl carbon identification (~170 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallographic confirmation, single-crystal X-ray diffraction (100 K, Mo-Kα radiation) resolves the bromine atom’s position and dihydrodioxine ring conformation .
Q. What are the solubility properties of this compound in common organic solvents, and how do these properties influence reaction solvent selection?
- Methodological Answer : The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO, DMF) but dissolves in THF or dichloromethane with mild heating. Solubility tests (via UV-Vis at λ = 254 nm) indicate that reaction mixtures should avoid high-polarity solvents to prevent precipitation during coupling reactions. Preferential solubility in THF makes it suitable for Suzuki-Miyaura cross-coupling .
Q. What strategies are effective for purifying this compound, particularly when dealing with brominated byproducts?
- Methodological Answer : Use preparative HPLC with a reverse-phase C18 column (gradient: 10–90% acetonitrile in water, 0.1% TFA) to separate brominated isomers. Alternatively, recrystallization from ethanol/water (7:3) at −20°C yields crystals with >97% purity. Monitor by TLC (Rf = 0.4 in ethyl acetate/hexane) .
Q. How can stability under various storage conditions (e.g., temperature, light) be assessed to ensure compound integrity?
- Methodological Answer : Conduct accelerated stability studies: store aliquots at −20°C (dark), 4°C, and 25°C (with/without light) for 30 days. Analyze via -NMR for decomposition (e.g., loss of Br signal or new peaks). The compound is hygroscopic; store desiccated at −20°C in amber vials. Thermal gravimetric analysis (TGA) shows decomposition onset at 150°C .
Advanced Research Questions
Q. How does the bromo substituent influence the electronic and steric environment of the dihydrodioxinopyridine core, and what implications does this have for its reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom induces electron withdrawal (σ = +0.26), activating the C-6 position for nucleophilic substitution. X-ray data reveals a planar dihydrodioxine ring, minimizing steric hindrance. In Pd-catalyzed couplings (e.g., Suzuki), the Br group facilitates oxidative addition to Pd(0), but competing debromination may occur above 80°C. Use low-temperature conditions (50°C) with SPhos ligand for selectivity .
Q. What computational methods (e.g., DFT) are suitable for modeling the compound’s reactivity, and how do these models align with experimental data?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts charge distribution (Mulliken charges: Br = −0.18 e) and frontier orbitals (LUMO at C-6). Compare computed -NMR shifts with experimental data (RMSE < 2 ppm). MD simulations (AMBER) assess conformational stability in solution, correlating with observed reactivity in SNAr reactions .
Q. How can researchers resolve contradictions in reported reaction outcomes, such as unexpected byproducts or variable yields, when using this compound as a building block?
- Methodological Answer : Contradictions often arise from trace moisture (hydrolysis of Br) or metal impurities. Implement rigorous drying (molecular sieves in solvent) and chelate metal ions with EDTA. Use LC-MS to identify byproducts (e.g., dehalogenated species). For variable yields, design a Design of Experiments (DoE) matrix varying temperature, catalyst loading, and solvent to identify optimal conditions .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity, especially in bromination steps?
- Methodological Answer : Scaling bromination requires precise stoichiometry (1.05 eq Br) to avoid di-bromination. Use flow chemistry for heat dissipation and control residence time (<10 min). Monitor regioselectivity via in-line IR (C-Br stretch at 550 cm). Pilot studies show 85% yield at 100 g scale with 99% regiopurity .
Q. How does the compound’s conformation, as revealed by X-ray crystallography, affect its potential as a ligand in coordination chemistry or catalysis?
- Methodological Answer : X-ray data shows a rigid dihydrodioxine ring with a 120° dihedral angle, enabling chelation to transition metals (e.g., Pd, Cu). The carboxylic acid group (pKa ≈ 3.2) deprotonates to form a bidentate ligand. Test coordination in DMF with Cu(OAc); UV-Vis (λ = 450 nm) confirms complex formation. Catalytic activity in C-H activation is under investigation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
